N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6S/c1-25-13-4-2-11(19(23)24)8-12(13)17-16(20)15-7-9-6-10(18(21)22)3-5-14(9)26-15/h2-8H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOHEYLIBDWOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent introduction of functional groups. One common synthetic route involves the following steps:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-1-nitrobenzene and thiophene derivatives.
Introduction of Nitro and Methoxy Groups: The nitro groups can be introduced via nitration reactions using reagents like nitric acid, while the methoxy group can be added through methylation reactions using reagents like dimethyl sulfate.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide serves as:
- A building block for synthesizing more complex molecules.
- A reagent in various organic reactions, facilitating the development of new compounds.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties: Studies indicate efficacy against a range of microorganisms.
- Anticancer Activity: Research suggests that it may inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Medicine
Ongoing research is exploring its therapeutic potential:
- Investigations into its role as a treatment for diseases where nitro and benzothiophene derivatives have demonstrated efficacy.
- Potential applications in drug development targeting specific molecular pathways involved in disease progression.
Industry
In industrial applications, this compound is utilized as:
- An intermediate in the synthesis of dyes and pigments.
- A component in the development of new materials with unique properties.
Antimicrobial Efficacy
A controlled study evaluated the antimicrobial activity of this compound against multi-drug resistant strains. Results indicated significant inhibition of microbial growth, particularly when combined with conventional antibiotics, suggesting a synergistic effect.
Anticancer Properties
In vitro studies focusing on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a marked decrease in cell viability. Mechanistic investigations showed increased caspase activity, indicating induction of apoptosis. The compound's ability to arrest the cell cycle at specific phases further supports its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzothiophene core may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiophene carboxamide derivatives exhibit varied biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide and its analogs, focusing on structural features, molecular properties, and inferred functional implications.
Table 1: Structural and Molecular Comparison of Benzothiophene Carboxamide Derivatives
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: The target compound’s methoxy group enhances solubility in polar solvents compared to halogenated analogs (e.g., dichloro or bromo derivatives) . The sulfamoyl-pyrimidine group in introduces hydrogen-bonding capacity, which may enhance target binding in biological systems.
Molecular Weight and Steric Considerations :
- Bulky substituents like benzoyl (, 481.32 g/mol) or sulfamoyl-pyrimidine (, 485.49 g/mol) increase molecular weight, which could limit bioavailability under Lipinski’s rule-of-five guidelines.
- The target compound (380.35 g/mol) and (346.79 g/mol) have lower molecular weights, favoring drug-likeness.
Steric hindrance from substituents like benzoyl () or methyl () may influence binding to biological targets or crystal packing efficiency.
Research Findings and Implications
- Methoxy groups are associated with improved solubility and metabolic stability, which may translate to enhanced pharmacokinetics in the target compound.
- Nitro groups in benzothiophene derivatives (e.g., ) are often linked to electrophilic reactivity, which could be leveraged in prodrug design or as enzyme inhibitors.
- Halogenated analogs (e.g., ) are commonly explored in anticancer and antimicrobial research due to their ability to disrupt cellular processes.
Biological Activity
N-(2-methoxy-5-nitrophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 373.3 g/mol
- CAS Number : 478248-41-8
1. Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism often involves the reduction of nitro groups to form reactive intermediates that can damage bacterial DNA.
Case Study : A study evaluating various nitro compounds, including derivatives of benzothiophene, demonstrated significant antibacterial activity against strains such as Klebsiella pneumoniae and Escherichia coli. The compound showed inhibition zones ranging from 12 mm to 25 mm at different concentrations, indicating its potential as an antimicrobial agent .
| Compound Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 1 | 12 |
| 6 | 25 |
| Azithromycin (control) | 24 |
2. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.
Findings : A study focused on the cytotoxicity of nitrobenzothiophene derivatives revealed that these compounds could induce apoptosis in cancer cells. The MTT assay results indicated a dose-dependent decrease in cell viability, with IC values suggesting potent anticancer activity .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of nitro compounds have been attributed to their ability to inhibit cyclooxygenase enzymes (COX).
Research Insight : In vitro studies demonstrated that this compound inhibited COX-2 with an IC value of approximately 20 µM, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Damage : The reduction of nitro groups leads to the formation of reactive species that bind covalently to DNA, causing damage and triggering cell death.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
Q & A
Q. Methodological Insight
- X-ray crystallography is critical for resolving bond angles and steric hindrance caused by adjacent nitro groups.
- DFT calculations can predict electron density maps to identify reactive hotspots .
What are the recommended methods for synthesizing this compound, and what critical parameters affect yield and purity?
Basic Research Focus
Multi-step synthesis typically involves:
Nitration : Controlled nitration of the benzothiophene precursor at specific positions.
Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 5-nitro-1-benzothiophene-2-carboxylic acid and 2-methoxy-5-nitroaniline .
Q. Critical Parameters
- Temperature control during nitration prevents over-oxidation or decomposition of nitro groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
- Purification : Use preparative HPLC or column chromatography to separate regioisomers (common due to competing nitro-group reactivity) .
How can computational methods like DFT or molecular docking predict the interaction of this compound with biological targets such as enzymes or receptors?
Q. Advanced Research Focus
- Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like kinases or DNA topoisomerases. The nitro groups may form hydrogen bonds with catalytic residues, while the benzothiophene core facilitates π-π stacking .
- DFT simulations assess redox behavior, particularly nitro-group reduction potentials, which correlate with pro-drug activation in hypoxic tumor environments .
Q. Validation
- Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
What analytical techniques are most effective in resolving contradictions in spectral data (e.g., NMR splitting patterns) for nitro-aromatic systems?
Advanced Research Focus
Nitro groups cause deshielding and complex splitting in H/C NMR due to anisotropic effects. Contradictions arise when overlapping signals mask regioisomers.
- 2D NMR (COSY, NOESY) : Resolves coupling between aromatic protons and confirms substitution patterns.
- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical molecular formulas .
- Dynamic NMR : Detects rotational barriers in carboxamide linkages at variable temperatures .
Case Study
In , conflicting H NMR data for a nitro-acetamide analog was resolved using N-HMBC to trace nitro-group connectivity .
How does the compound’s electronic configuration influence its optical properties, and how can this be leveraged in photodynamic therapy?
Advanced Research Focus
The conjugated benzothiophene-nitro system exhibits strong absorbance in UV-Vis (250–400 nm) due to n→π* and π→π* transitions.
- TD-DFT calculations simulate electronic transitions and identify charge-transfer states.
- Fluorescence quenching by nitro groups limits direct use but enables photoactivation via nitroreductase enzymes in hypoxic environments .
Q. Experimental Validation
- Transient absorption spectroscopy measures excited-state lifetimes.
- EPR spectroscopy detects nitro radical anions formed under UV irradiation .
What strategies mitigate toxicity concerns in in vitro biological assays while maintaining therapeutic efficacy?
Q. Advanced Research Focus
- Prodrug design : Mask nitro groups as amine precursors (e.g., using azido or protected hydroxylamine moieties) to reduce off-target redox cycling .
- Nanoencapsulation : Liposomal formulations improve solubility and target specificity, minimizing cytotoxicity to non-cancerous cells .
Q. Advanced Research Focus
- LogP adjustments : Ethoxy increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : Methoxy demethylation by CYP450 enzymes generates reactive intermediates; ethoxy slows this process .
Q. Methodological Approach
- HPLC-MS/MS tracks metabolite formation in liver microsomes.
- Pharmacophore modeling identifies substituents that optimize bioavailability and target engagement .
What mechanistic insights explain contradictory results in enzyme inhibition assays across studies?
Advanced Research Focus
Discrepancies may arise from:
- Redox cycling : Nitro groups generate ROS, confounding enzymatic readouts (e.g., false positives in kinase assays).
- Allosteric vs. competitive inhibition : Use Lineweaver-Burk plots to distinguish binding modes .
Q. Resolution
- Include control experiments with nitro-reductase inhibitors (e.g., dicoumarol) to isolate redox effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
